molecular formula C9H9BrO2 B1268299 2-(2-Bromophenyl)-1,3-dioxolane CAS No. 34824-58-3

2-(2-Bromophenyl)-1,3-dioxolane

Cat. No.: B1268299
CAS No.: 34824-58-3
M. Wt: 229.07 g/mol
InChI Key: IWSGKSUCFVOWQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Bromophenyl)-1,3-dioxolane is an organic compound that features a brominated phenyl ring attached to a 1,3-dioxolane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromophenyl)-1,3-dioxolane typically involves the reaction of 2-bromophenyl derivatives with 1,3-dioxolane. One common method is the bromination of phenyl derivatives followed by cyclization with 1,3-dioxolane under acidic conditions. The reaction conditions often include the use of catalysts such as p-toluenesulfonic acid in toluene .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination processes followed by cyclization reactions. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromophenyl)-1,3-dioxolane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while coupling reactions can produce complex organic molecules with diverse functional groups.

Scientific Research Applications

2-(2-Bromophenyl)-1,3-dioxolane has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and pharmaceutical research.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Bromophenyl)-1,3-dioxolane involves its interaction with molecular targets through its brominated phenyl ring and dioxolane moiety. These interactions can modulate various biochemical pathways, depending on the specific application. For example, in medicinal chemistry, it may interact with enzymes or receptors to exert its effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Bromophenyl)-1,3-dioxolane is unique due to its combination of a brominated phenyl ring and a 1,3-dioxolane moiety. This structural feature imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research.

Biological Activity

2-(2-Bromophenyl)-1,3-dioxolane is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and relevant studies that highlight its significance in pharmacology.

Chemical Structure and Properties

This compound has the molecular formula C9H9BrO2C_9H_9BrO_2 and is characterized by a dioxolane ring fused with a bromophenyl group. The compound's structure can be represented as follows:

Structure C9H9BrO2\text{Structure }\text{C}_9\text{H}_9\text{BrO}_2

Synthesis

The synthesis of this compound typically involves the reaction of 2-bromophenol with appropriate diols under acidic conditions. The process yields the dioxolane derivative in moderate to high yields.

Biological Activity

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. A study on related dioxolane derivatives reported their effectiveness against various bacterial strains, including:

  • Staphylococcus aureus
  • Escherichia coli
  • Pseudomonas aeruginosa

The Minimum Inhibitory Concentration (MIC) values for some derivatives ranged from 625 µg/mL to 1250 µg/mL against these pathogens .

Antifungal Activity

Additionally, studies have shown that certain dioxolane derivatives possess antifungal properties against Candida albicans. For instance, one derivative demonstrated an MIC of 312.5 µg/mL against this yeast strain .

The biological activity of this compound is hypothesized to involve the inhibition of key enzymes or pathways within microbial cells. This interference may disrupt essential cellular processes such as cell wall synthesis or nucleic acid replication, leading to antimicrobial effects.

Case Studies and Research Findings

A selection of case studies highlights the biological relevance of dioxolane derivatives:

  • Antimicrobial Screening : A series of synthesized dioxolanes were tested for their antibacterial and antifungal properties. Results indicated that most compounds exhibited significant activity against Gram-positive bacteria, while some showed efficacy against Gram-negative strains .
  • Structure-Activity Relationship (SAR) : Investigations into the SAR of these compounds revealed that modifications to the bromophenyl group could enhance biological potency. For example, increasing the electron-withdrawing properties of substituents on the phenyl ring improved antimicrobial activity .

Data Tables

Compound NameAntibacterial Activity (MIC µg/mL)Antifungal Activity (MIC µg/mL)
This compoundS. aureus: 625-1250C. albicans: 312.5
Dioxolane Derivative AE. coli: Not Active-
Dioxolane Derivative BP. aeruginosa: 625C. albicans: 156.25

Properties

IUPAC Name

2-(2-bromophenyl)-1,3-dioxolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO2/c10-8-4-2-1-3-7(8)9-11-5-6-12-9/h1-4,9H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWSGKSUCFVOWQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)C2=CC=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90339098
Record name 2-(2-Bromophenyl)-1,3-dioxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90339098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34824-58-3
Record name 2-(2-Bromophenyl)-1,3-dioxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90339098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2-Bromophenyl)-1,3-dioxolane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A 12 L 3-necked flask fitted with an overhead stirrer was charged with 2-bromobenzaldehyde (800 g, 4.324 moles), ethylene glycol (402.6 g, 6.485 moles), p-toluenesulfonic acid·H2O (3.95 g, 0.021 moles) and toluene (3.785 kg, 41.074 moles).
Quantity
800 g
Type
reactant
Reaction Step One
Quantity
402.6 g
Type
reactant
Reaction Step One
Quantity
3.95 g
Type
reactant
Reaction Step One
Quantity
3.785 kg
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of 2-bromobenzaldehyde (100 g; 0.54 mol), ethylene glycol (67.03 g; 1.08 mol), p-toluenesulphonic acid (0.5 g) and toluene was heated to and maintained at reflux temperature for 6 hours. During this period, water/ethylene glycol (23 ml) was removed by azeotropic distillation. The mixture was cooled and ether (1 l) was added. The ether solution was washed with saturated sodium bicarbonate solution (200 ml) water (3×150 ml) and saturated brine (1×150 ml). After drying and filtration, evaporation of the ether solution gave 2-(2-bromophenyl)-1,3-dioxolane (121.96 g, 98.6% yield) as an oil.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
67.03 g
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

To a solution of 50.0 g of 2-bromobenzaldehyde in 50 ml of toluene was added ;b 25.0 ml of ethylene glycol plus 500 mg of p-toluenesulfonic acid. The mixture was heated at reflux with a Dean Stark Trap for 18 hours. Then an additional 10 ml of ethylene glycol was added to the mixture and reflux was continued for 4 hours longer. The solvent was evaporated in vacuo and the residue was dissolved in ether. The organic solution was washed with 5% sodium bicarbonate, dried over magnesium sulfate and filtered. The filtrate was evaporated to an oil which was distilled through a Kugelrohr apparatus. The fraction boiling at 130° C., 0.1 mm was collected giving 60.3 g of 2-(2-bromophenyl)-1,3-dioxolane.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

A 12 L 3-necked flask fitted with an overhead stirrer was charged with 2-bromobenzaldehyde (800 g, 4.324 moles), ethylene glycol (402.6 g, 6.485 moles), p-toluenesulfonic acid. H2O (3.95 g, 0.021 moles) and toluene (3.785 kg, 41.074 moles).
Quantity
800 g
Type
reactant
Reaction Step One
Quantity
402.6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
3.95 g
Type
reactant
Reaction Step Two
Quantity
3.785 kg
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-Bromophenyl)-1,3-dioxolane
Reactant of Route 2
Reactant of Route 2
2-(2-Bromophenyl)-1,3-dioxolane
Reactant of Route 3
Reactant of Route 3
2-(2-Bromophenyl)-1,3-dioxolane
Reactant of Route 4
Reactant of Route 4
2-(2-Bromophenyl)-1,3-dioxolane
Reactant of Route 5
2-(2-Bromophenyl)-1,3-dioxolane
Reactant of Route 6
2-(2-Bromophenyl)-1,3-dioxolane
Customer
Q & A

Q1: What is the significance of 2-(2-Bromophenyl)-1,3-dioxolane in pharmaceutical synthesis?

A1: this compound serves as a crucial building block in the multi-step synthesis of various pharmaceutical compounds. For instance, it acts as a key intermediate in producing Ifetroban Sodium (BMS-180291) [], a potent thromboxane A2 receptor antagonist. This drug candidate has shown promise in treating pulmonary hypertension and other conditions. Additionally, derivatives of this compound, particularly (4S,5S)-4,5-dicarboxamide-2-(2-bromophenyl)-1,3-dioxolane, are being explored for their potential as anticancer agents [].

Q2: How is the structure of (4S,5S)-4,5-dicarboxamide-2-(2-bromophenyl)-1,3-dioxolane confirmed?

A2: The structure of (4S,5S)-4,5-dicarboxamide-2-(2-bromophenyl)-1,3-dioxolane has been elucidated using a combination of analytical techniques []. These include:

    Q3: Can you elaborate on the synthesis of (4S,5S)-4,5-dicarboxamide-2-(2-bromophenyl)-1,3-dioxolane and factors influencing its yield?

    A3: The synthesis of (4S,5S)-4,5-dicarboxamide-2-(2-bromophenyl)-1,3-dioxolane involves a two-step process starting from 2-bromobenzaldehyde and D-ethyl tartrate []:

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.